N-benzyl-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide
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Overview
Description
N-benzyl-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide is a synthetic organic compound that belongs to the class of benzotriazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide typically involves the following steps:
Formation of the Benzotriazine Core: The benzotriazine core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Butanamide Moiety: The butanamide group is introduced through a nucleophilic substitution reaction, where a suitable amine reacts with a benzotriazine derivative.
Benzylation: The final step involves the benzylation of the nitrogen atom in the butanamide moiety, typically using benzyl chloride in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzotriazine ring, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like sodium azide and alkyl halides are employed under basic conditions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Hydroxylated benzotriazine derivatives.
Substitution: Functionalized benzotriazine derivatives with various substituents.
Scientific Research Applications
N-benzyl-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is explored for its use in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-benzyl-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoic acid
- N-benzyl-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butylamine
- N-benzyl-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butyl ester
Uniqueness
N-benzyl-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide stands out due to its specific combination of the benzotriazine core and the butanamide moiety, which imparts unique chemical and biological properties. This makes it a valuable compound for diverse applications in research and industry.
Properties
Molecular Formula |
C18H18N4O2 |
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Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-benzyl-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide |
InChI |
InChI=1S/C18H18N4O2/c23-17(19-13-14-7-2-1-3-8-14)11-6-12-22-18(24)15-9-4-5-10-16(15)20-21-22/h1-5,7-10H,6,11-13H2,(H,19,23) |
InChI Key |
NEEQQVFSRQHLNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CCCN2C(=O)C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
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